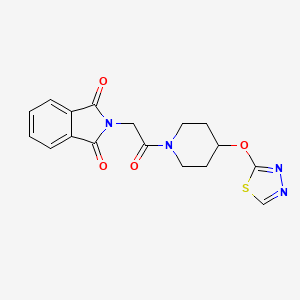

2-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

CAS No.: 2178771-88-3

Cat. No.: VC4463118

Molecular Formula: C17H16N4O4S

Molecular Weight: 372.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2178771-88-3 |

|---|---|

| Molecular Formula | C17H16N4O4S |

| Molecular Weight | 372.4 |

| IUPAC Name | 2-[2-oxo-2-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethyl]isoindole-1,3-dione |

| Standard InChI | InChI=1S/C17H16N4O4S/c22-14(9-21-15(23)12-3-1-2-4-13(12)16(21)24)20-7-5-11(6-8-20)25-17-19-18-10-26-17/h1-4,10-11H,5-9H2 |

| Standard InChI Key | LEQOWUNPBKDOIK-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1OC2=NN=CS2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |

Introduction

2-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a complex organic compound belonging to the class of heterocyclic organic compounds. It features a unique structure that includes isoindoline, piperidine, and thiadiazole functional groups, which are significant in medicinal chemistry due to their diverse biological activities.

Key Features:

-

Chemical Class: Heterocyclic organic compounds

-

Functional Groups: Isoindoline, piperidine, thiadiazole

-

Molecular Formula: C₁₄H₁₈N₄O₃S

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multiple steps, requiring careful control of temperature and reaction time to achieve high yields and purity. Microwave-assisted synthesis techniques have been explored to enhance efficiency.

Synthesis Steps:

-

Formation of Intermediates: This involves creating the isoindoline core and the thiadiazole-piperidine moiety separately.

-

Coupling Reactions: The final step involves linking these intermediates together under controlled conditions.

Chemical Reactions:

-

Oxidation: Commonly performed using hydrogen peroxide.

-

Reduction: Typically involves lithium aluminum hydride.

-

Substitution Reactions: Often involve alkyl halides or acyl chlorides under basic conditions.

Biological Activities and Potential Applications

This compound exhibits significant biological activities, including anticancer and anti-inflammatory effects. Its structure allows it to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function.

Mechanism of Action:

-

Enzyme Inhibition: Compounds with similar structures have shown interactions with acetylcholinesterase and other relevant targets in medicinal chemistry.

-

Receptor Binding: The compound's ability to bind to receptors can influence various biological pathways.

Research Findings and Future Directions

Research on this compound highlights its potential in medicinal chemistry, particularly in developing new anticancer agents. The presence of the thiadiazole ring, known for its anticancer properties, enhances its biological activity .

Future Research Directions:

-

In Vivo Studies: Further in vivo studies are needed to assess its efficacy and safety in animal models.

-

Derivative Synthesis: Exploring derivatives with modified functional groups could enhance its biological activity and reduce potential side effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume